molecular formula C20H20N2O4S2 B2632765 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895451-11-3

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2632765
CAS No.: 895451-11-3
M. Wt: 416.51
InChI Key: QJUCSJJGOPHFSW-UHFFFAOYSA-N
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Description

The target compound features a 1,3-thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a methyl group. The acetamide moiety is modified at the 2-position with a 4-methylbenzenesulfonyl (tosyl) group.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13-4-10-17(11-5-13)28(24,25)12-18(23)21-20-22-19(14(2)27-20)15-6-8-16(26-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCSJJGOPHFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenyl isothiocyanate with 2-amino-4-methylthiazole under specific conditions to form the thiazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product .

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s sulfonyl group also plays a crucial role in its biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Modifications to the Sulfonyl Group

The sulfonyl group is a critical pharmacophore influencing solubility, electronic properties, and target binding. Key analogs include:

  • 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide () :

    • Replaces the 4-methylbenzenesulfonyl group with a 4-fluorophenylsulfonyl moiety.
    • Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity to electronegative targets.
    • Molecular weight: 420.47 g/mol; Formula: C₁₉H₁₇FN₂O₄S₂ .
  • 2-(Benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide () :

    • Features an unsubstituted benzenesulfonyl group and a 4-ethoxyphenyl substituent.
    • Ethoxy’s increased steric bulk compared to methoxy may reduce solubility but improve lipophilicity.
    • CAS: 895461-49-1 .
Compound (Reference) Sulfonyl Group Thiazole Substituents Molecular Weight (g/mol)
Target Compound 4-Methylbenzenesulfonyl 4-Methoxyphenyl, 5-methyl 432.51*
4-Fluorophenylsulfonyl analog 4-Fluorophenylsulfonyl 4-Methoxyphenyl, 5-methyl 420.47
Benzenesulfonyl analog Benzenesulfonyl 4-Ethoxyphenyl, 5-methyl 432.51*

*Hypothetical calculation based on structural similarity.

Replacement of Sulfonyl with Other Functional Groups

Alternative modifications to the acetamide side chain significantly alter physicochemical profiles:

  • N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (): Replaces sulfonyl with a morpholine ring. Molecular weight: 347.43 g/mol; Formula: C₁₇H₂₁N₃O₃S .
  • N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(tetrazol-1-yl)acetamide () :

    • Sulfonyl replaced with tetrazole, a bioisostere for carboxylic acids.
    • Enhances hydrogen-bonding capacity and acidity (pKa ~4–5).
    • CAS: 793723-46-3 .
Compound (Reference) Acetamide Modification Key Property Change
Morpholine analog Morpholin-4-yl Increased solubility
Tetrazole analog Tetrazol-1-yl Enhanced hydrogen bonding

Alterations to the Acetamide Chain

Chain length and flexibility impact lipophilicity and binding kinetics:

  • N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide () :
    • Replaces acetamide with butanamide, extending the alkyl chain.
    • Increases lipophilicity (logP) and may affect membrane permeability.
    • Molecular weight: 295.37 g/mol; CAS: 457941-69-4 .

Implications for Drug Design

  • Electron-Withdrawing Groups (e.g., fluorine) : Improve metabolic stability and target binding .
  • Alkyl Chain Extensions : Balance lipophilicity and bioavailability .

Further studies are needed to correlate structural modifications with specific biological activities, such as enzyme inhibition or receptor binding.

Biological Activity

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C22H20N4O3S\text{C}_{22}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for contributing to anti-inflammatory and anticancer activities by inhibiting specific kinases and modulating cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring thiazole rings have been shown to inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazole Derivative AMCF-7 (Breast Cancer)15.0Apoptosis Induction
Thiazole Derivative BA549 (Lung Cancer)10.5Cell Cycle Arrest

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Study: Anti-inflammatory Effects

A study involving the treatment of lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound significantly reduced levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the methoxy group on the phenyl ring and the thiazole structure are critical for enhancing potency against specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy Group AdditionIncreased solubility and bioavailability
Thiazole Ring SubstitutionEnhanced kinase inhibition

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